2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone
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Description
2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Biological Activity
The compound 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone is a synthetic organic molecule that incorporates a unique oxadiazole ring structure along with a piperidine moiety. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is C11H12N2O3S with a molecular weight of approximately 266.28 g/mol. The presence of the oxadiazole ring and the piperidine structure suggests a diverse range of biological activities.
Property | Value |
---|---|
Molecular Formula | C11H12N2O3S |
Molecular Weight | 266.28 g/mol |
Chemical Structure | Structure |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit various pharmacological effects, including:
- Antibacterial Activity : Compounds similar to this one have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Notably, these compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have potential applications in treating urinary tract infections .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives based on the oxadiazole and piperidine frameworks. The synthesized compounds were screened for antibacterial properties and enzyme inhibition. Among these, some demonstrated IC50 values indicating strong inhibitory activity against urease, suggesting potential therapeutic applications .
- In Silico Studies : Computational methods such as quantitative structure-activity relationship (QSAR) modeling have been employed to predict the biological activity of similar compounds. These studies suggest that structural modifications can enhance bioactivity .
- Antiviral Screening : While the primary focus has been on antibacterial properties, there is emerging research exploring the antiviral potential of similar piperidine derivatives against viruses such as HIV .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission.
- Molecular Docking Studies : These studies reveal how the compound fits into enzyme active sites or receptor binding sites, providing insights into its potential efficacy as a therapeutic agent .
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(19-9-5-2-6-10-19)12-23-16-18-17-14(22-16)11-21-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFJFRLLBMCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201329192 |
Source
|
Record name | 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484019-62-7 |
Source
|
Record name | 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201329192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.